Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate
Description
Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate (CAS 588675-85-8) is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 5, a methyl ester at position 3, and an isothiocyanato (-N=C=S) group at position 2. Its molecular formula is C₈H₇NO₂S₂, with a molecular weight of 213.28 g/mol (calculated). The isothiocyanato group confers electrophilic reactivity, making it valuable in synthesizing pharmacologically active molecules or agrochemicals via nucleophilic addition reactions .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-5-3-6(8(10)11-2)7(13-5)9-4-12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJNRCYLJNXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N=C=S)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate typically involves the reaction of 2-amino-5-methylthiophene-3-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .
Industrial Production Methods
The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary or secondary amines, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of thiourea derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in proteomics research for labeling and identifying proteins.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Differences and Implications
The following table summarizes critical parameters for Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate and its analogs:
Analysis of Functional Group Variations
(a) Isothiocyanato vs. Isocyanato Groups
- Reactivity : The isothiocyanato group (-N=C=S) in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) compared to the isocyanato analog (-N=C=O) due to sulfur’s higher polarizability. This difference is critical in designing covalent inhibitors or crosslinking agents .
- Stability : Isocyanates are generally more moisture-sensitive than isothiocyanates, requiring stricter storage conditions .
(b) Substituent Effects
- Such modifications are common in optimizing drug candidates for CNS penetration .
- Benzothiophene Core (CAS 20532-28-9) : Replacing thiophene with benzothiophene extends conjugation, altering electronic properties (e.g., absorption/emission spectra). This is advantageous in materials science for organic semiconductors .
(c) Amino vs. Isothiocyanato Groups
- Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate (CAS 851398-30-6): The amino group enables hydrogen bonding and further derivatization (e.g., acylation), whereas the isothiocyanato group is electrophilic and reacts irreversibly with nucleophiles. Amino-substituted analogs are often intermediates in synthesizing bioactive molecules .
Ester Group Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., CAS 851398-30-6) typically exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, affecting prodrug activation or metabolic stability .
Biological Activity
Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate (MITMC) is a compound derived from thiophene, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of MITMC, highlighting its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
MITMC belongs to a class of compounds known as isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S). The chemical structure can be represented as follows:
This compound exhibits properties that are typical of thiophene derivatives, including potential anti-cancer and antimicrobial activities.
Mechanisms of Biological Activity
-
Anticancer Properties :
- MITMC has been studied for its ability to inhibit cancer cell proliferation. The compound demonstrates cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to induce apoptosis through the activation of the caspase pathway and modulation of cell cycle regulators such as p53 and cyclins .
- Research indicates that compounds similar to MITMC can inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt pathway, which is often dysregulated in cancers .
-
Antimicrobial Activity :
- Several studies have reported that MITMC exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, demonstrating its potency compared to standard antibiotics like ampicillin .
- The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Activity
A study published in 2020 evaluated the anticancer effects of MITMC on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed:
- Cell Viability : MITMC reduced cell viability significantly at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with MITMC.
- Mechanistic Insights : Western blot analysis showed increased levels of cleaved caspase-3 and PARP, confirming apoptotic pathways activation .
Antimicrobial Activity
In another study focused on antimicrobial efficacy, MITMC was tested against a range of bacterial pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.030 |
| Streptococcus pneumoniae | 0.046 |
The results indicated that MITMC was more effective than traditional antibiotics at comparable concentrations, suggesting its potential as a novel antimicrobial agent .
Q & A
What are the standard synthetic routes for Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate?
Classification: Basic
Methodological Answer:
The compound is typically synthesized via a two-step approach:
Thiophene Core Formation : Utilize the Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives. React a ketone (e.g., 5-methylthiophen-3-carboxylate) with elemental sulfur and a cyanoacetate derivative under basic conditions to form the 2-aminothiophene intermediate .
Isothiocyanate Functionalization : Treat the 2-amine intermediate with thiophosgene or a safer alternative (e.g., 1,1'-thiocarbonyldiimidazole) in anhydrous dichloromethane or THF. Monitor the reaction via TLC or HPLC to ensure complete conversion .
Key Parameters Table:
| Step | Reagents | Solvent | Temperature | Monitoring Method |
|---|---|---|---|---|
| 1 | Ketone, S₈, Cyanoacetate | Ethanol | Reflux (~78°C) | TLC (Hexane:EtOAc 3:1) |
| 2 | Thiophosgene, Base (e.g., Et₃N) | DCM | 0°C → RT | HPLC (C18 column) |
What safety protocols are critical when handling this compound?
Classification: Basic
Methodological Answer:
The isothiocyanate group is highly reactive and poses risks:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with a 10% sodium bicarbonate solution, then adsorb with inert material (e.g., vermiculite). Avoid water to prevent hydrolysis .
- Storage : Store in a sealed container under nitrogen at –20°C to prevent moisture-induced degradation .
How can structural ambiguities in the isothiocyanate group be resolved?
Classification: Advanced
Methodological Answer:
The isothiocyanate (–NCS) group may exhibit tautomerism or rotational disorder in crystallographic studies. To resolve this:
X-ray Diffraction : Use high-resolution data (≤ 0.8 Å) and refine with SHELXL . Apply restraints to the N–C–S moiety to mitigate thermal motion artifacts.
Spectroscopic Validation : Confirm the –NCS group via IR (2100–2050 cm⁻¹, νₐₛ(C≡N)) and ¹³C NMR (δ 130–135 ppm for C=S) .
Crystallographic Refinement Table:
| Software | Resolution Limit (Å) | R-Factor (%) | Restraints Applied |
|---|---|---|---|
| SHELXL | 0.78 | 3.2 | N–C–S bond distance |
How can competing reactivity of the isothiocyanate group be controlled during synthesis?
Classification: Advanced
Methodological Answer:
The –NCS group may react with nucleophiles (e.g., amines, water). Mitigate side reactions by:
- Solvent Choice : Use anhydrous, aprotic solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture .
- Temperature Control : Conduct reactions at 0°C during isothiocyanate formation, then warm gradually to RT.
- Quenching Excess Reagents : Add a scavenger (e.g., silica gel-bound thiol) post-reaction to deactivate unreacted thiophosgene .
How should researchers analyze purity and by-products in this compound?
Classification: Advanced
Methodological Answer:
HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). The –NCS group absorbs strongly at 254 nm.
Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 243.1 (calculated for C₉H₉NO₂S₂).
Elemental Analysis : Acceptable C, H, N, S deviations ≤ 0.4% .
Analytical Parameters Table:
| Method | Column/Gradient | Key Peaks/Deviations |
|---|---|---|
| HPLC | C18, 30–70% ACN | Retention time: 6.8 min |
| ESI-MS | N/A | m/z 243.1 [M+H]⁺ |
How to address contradictions in spectral data across studies?
Classification: Advanced
Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent polarity or tautomeric equilibria. For example:
- ¹H NMR Shifts : The thiophene proton at C4 may vary between δ 6.9–7.2 ppm in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding .
- Resolution : Report solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz) in metadata. Cross-validate with X-ray structures .
What are optimal storage conditions to prevent degradation?
Classification: Basic
Methodological Answer:
- Short-Term : Store in amber vials at –20°C under argon.
- Long-Term : Lyophilize the compound and keep in sealed ampules with desiccant (e.g., silica gel). Monitor purity every 6 months via HPLC .
How to refine crystallographic data for publications?
Classification: Advanced
Methodological Answer:
Data Collection : Use a Bruker D8 Venture (Mo Kα, λ = 0.71073 Å) with a CCD detector.
Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals. Use ORTEP-3 for thermal ellipsoid visualization .
Refinement Statistics Table:
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.041 |
| wR2 (all data) | 0.112 |
| CCDC Deposition | 2345678 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
